Methyl 1,2,5-thiadiazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1,2,5-thiadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-5-9-6-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQRGQPAPKBSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of Methyl 1,2,5-thiadiazole-3-carboxylate
<An In-depth Technical Guide to Methyl 1,2,5-Thiadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The 1,2,5-thiadiazole ring system is a key structural motif in various pharmacologically active compounds and functional materials.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications for professionals in drug discovery and development.
The unique arrangement of sulfur and nitrogen atoms within the thiadiazole ring imparts distinct electronic properties that influence the molecule's reactivity and biological interactions.[4][5] Understanding these fundamental characteristics is crucial for the rational design of novel therapeutics and advanced materials.
Molecular Structure and Physicochemical Properties
The structural integrity and biological activity of any compound are fundamentally dictated by its physical and chemical properties. This section outlines the key physicochemical parameters of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H4N2O2S | [6] |
| Molecular Weight | 144.15 g/mol | [6][7] |
| Appearance | Powder | [7] |
| Melting Point | 169-173 °C (decomposes) | [7] |
| CAS Number | 35293-35-1 | [8][9][10] |
Structural Elucidation and Spectroscopic Analysis
A thorough understanding of a molecule's structure is paramount for predicting its reactivity and interactions. Spectroscopic techniques provide the necessary insights for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the absence of hydrogen atoms directly attached to the 1,2,5-thiadiazole ring in this compound, the ¹H NMR spectrum is primarily defined by the methyl ester group. A characteristic singlet is expected for the methyl protons.
-
¹³C NMR: The carbon atoms within the 1,2,5-thiadiazole ring typically resonate in the range of 130-160 ppm.[11] The carbonyl carbon of the ester group will appear further downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
C=O stretching of the ester group.
-
C-O stretching of the ester group.
-
Vibrations associated with the C=N and N-S bonds of the thiadiazole ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation analysis can provide valuable information about the molecule's stability and the connectivity of its atoms.[12]
Chemical Reactivity and Synthetic Pathways
The 1,2,5-thiadiazole ring is known for its high degree of aromaticity, which contributes to its thermal stability.[13][14] However, the ring can undergo cleavage under certain reductive or oxidative conditions.[14] The presence of the methyl ester group provides an additional site for chemical modification.
Key Reactions
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid derivative can then be used in further synthetic transformations, such as amide bond formation.
-
Reduction: The ester group can be reduced to an alcohol. The thiadiazole ring itself can be cleaved under more powerful reducing conditions.[14]
-
Reactions at the Ring: The sulfur atom in the 1,2,5-thiadiazole ring can be oxidized to form a nonaromatic thiadiazole-1-oxide.[13][14]
Synthetic Approach: A Conceptual Workflow
The synthesis of 1,2,5-thiadiazole derivatives often involves the cyclization of a 1,2-diamine with a sulfur-containing reagent.[13] A common approach for constructing the 1,2,5-thiadiazole ring is through the reaction of a diamine with thionyl chloride.[13]
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
Thiadiazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][15][16][17][18] The 1,2,5-thiadiazole nucleus, in particular, is a component of several known drugs and compounds under investigation.[2]
The structural and electronic features of this compound make it an attractive starting point for the synthesis of novel drug candidates. The ester functionality can be readily converted to amides, hydrazides, or other functional groups to explore structure-activity relationships.[19]
Illustrative Reaction Scheme for Derivatization
The following diagram illustrates potential derivatization pathways for this compound, highlighting its utility as a versatile building block in medicinal chemistry.
Caption: Potential derivatization pathways for drug discovery applications.
Conclusion
This compound is a valuable heterocyclic compound with well-defined physical and chemical properties. Its stable aromatic core, coupled with a reactive ester functionality, makes it a versatile building block for the synthesis of more complex molecules. For researchers and scientists in drug development, this compound offers significant potential as a scaffold for the design and synthesis of novel therapeutic agents. A thorough understanding of its reactivity and spectroscopic characteristics is essential for its effective utilization in research and development endeavors.
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MDPI. (2021-08-11). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid. Retrieved from [Link]
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MDPI. (2021-06-21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Reactivity of the 1,2,5-Thiadiazole Nucleus
Foreword: The Understated Versatility of a Privileged Scaffold
To the dedicated researcher in medicinal chemistry or materials science, the term "privileged scaffold" evokes a sense of familiarity and potential. These are the molecular frameworks that appear time and again in successful drugs and high-performance materials. The 1,2,5-thiadiazole nucleus is a quintessential example of such a scaffold.[1][2] Its unique electronic structure imparts a remarkable balance of high stability and predictable, tunable reactivity. This guide moves beyond a simple catalog of reactions; it aims to provide a deep, mechanistic understanding of why the 1,2,5-thiadiazole core behaves as it does. By grasping the causality behind its stability and the logic of its reaction pathways, scientists can more effectively harness its potential in designing next-generation molecules. This document serves as both a foundational reference and a practical handbook for professionals engaged in the art and science of molecular design.
The Foundational Pillar: Stability of the 1,2,5-Thiadiazole Core
The utility of any chemical scaffold begins with its stability. The 1,2,5-thiadiazole ring is a robust, five-membered heterocycle that owes its resilience to its distinct aromatic character. This intrinsic stability is not merely academic; it is the reason this moiety can be carried through multi-step syntheses and persist in demanding biological or material applications.
Aromaticity and Thermal Resilience
The 1,2,5-thiadiazole ring is a planar, aromatic system.[3] Theoretical studies using Density Functional Theory (DFT) have quantified this, indicating that 1,2,5-thiadiazole possesses a higher degree of aromaticity than even common heterocycles like pyrrole or thiophene.[4][5] This significant aromatic stabilization is the primary contributor to its notable thermal stability. The parent, unsubstituted 1,2,5-thiadiazole is stable up to 220°C, a property that allows for a wide range of reaction conditions.[4]
Chemical Inertness and Electronic Properties
The electronic nature of the ring dictates its general chemical stability. The two electronegative nitrogen atoms create a π-deficient system, pulling electron density away from the carbon atoms. This has several key consequences:
-
Low Basicity: The nitrogen lone pairs are heavily involved in the aromatic system, resulting in very low basicity (pKa of -4.9 for the parent molecule).[6] This makes reactions that rely on nitrogen basicity, such as N-alkylation, very difficult to achieve without highly reactive alkylating agents.[4]
-
Resistance to Electrophilic Attack: The electron-deficient nature of the ring carbons makes them inherently resistant to attack by electrophiles. Standard electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation are generally not feasible on the unsubstituted ring.[4][7]
-
Stability to Mild Reagents: The ring system is generally stable towards a wide array of mild oxidizing and reducing agents, allowing for selective transformations on peripheral functional groups without compromising the core structure.[4]
It is important to note, however, that this stability is not absolute. Certain substituted derivatives, such as 3,4-diphenyl-1,2,5-thiadiazole, can undergo slow photochemical degradation, leading to ring fragmentation into benzonitrile and sulfur.[4][6]
| Property | Value | Significance |
| Molecular Formula | C₂H₂N₂S | Parent nucleus structure |
| Molar Mass | 86.11 g/mol | Foundational physical constant |
| Melting Point | -50.1 °C[6] | Defines solid-liquid phase transition |
| Boiling Point | 94 °C[6] | Defines liquid-gas phase transition |
| pKa | -4.9[6] | Indicates very weak basicity |
| ¹H NMR (δ) | 8.61 ppm[4] | Chemical shift for ring protons |
| ¹³C NMR (δ) | 151.6 ppm[4] | Chemical shift for ring carbons |
| UV Absorption (λmax) | 253 nm (in Methanol)[4] | Characteristic electronic transition |
| Aromaticity Index (Bird, IA) | 84 (Benzene = 100)[4] | Quantifies high aromatic character |
Table 1. Key Physical and Spectroscopic Properties of the Parent 1,2,5-Thiadiazole.
A Guide to Chemical Reactivity: Harnessing the Core's Potential
The true synthetic value of the 1,2,5-thiadiazole nucleus lies in its predictable reactivity. While the core itself is stable, it possesses specific sites that can be targeted for functionalization under the right conditions. Understanding these pathways is crucial for its application in synthesis.
Figure 1. A conceptual map illustrating the primary modes of reactivity for the 1,2,5-thiadiazole nucleus.
Oxidation at the Sulfur Atom: A Gateway to New Reactivity
While the nitrogen atoms are unreactive, the sulfur atom is susceptible to oxidation. This reaction is fundamentally important because it converts the aromatic, stable core into a non-aromatic, highly reactive species.[4][6] Mild oxidizing agents like 3-chloroperoxybenzoic acid (m-CPBA) or oxiranes readily oxidize the sulfur to form 1,2,5-thiadiazole 1-oxides and, under more forcing conditions, 1,1-dioxides.[4]
The resulting 1,1-dioxides are particularly useful. The loss of aromaticity makes the C=N double bonds highly vulnerable to nucleophilic addition.[8][9] Furthermore, these dioxides can undergo thermal decomposition, extruding sulfur dioxide (SO₂) to yield dinitriles, providing a unique synthetic pathway.[8][9]
-
Dissolution: Dissolve the starting 1,2,5-thiadiazole derivative (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.
-
Reagent Addition: Add m-CPBA (approx. 1.1 eq for the 1-oxide, or >2.2 eq for the 1,1-dioxide) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Figure 2. A typical experimental workflow for the oxidation of a 1,2,5-thiadiazole derivative.
Nucleophilic Substitution and Ring Opening
The electron-deficient nature of the ring carbons makes them prime targets for nucleophilic attack, especially when a good leaving group is present. Halogenated 1,2,5-thiadiazoles are exceptionally useful substrates that readily undergo nucleophilic aromatic substitution (SₙAr) with a variety of nucleophiles.[4]
However, in the absence of a good leaving group on a carbon atom, strong nucleophiles such as organolithium or Grignard reagents will preferentially attack the electrophilic sulfur atom.[4] This mode of attack does not lead to substitution but rather to a complete cleavage of the N-S bond, resulting in the formation of a 1,2-diimine intermediate. This dichotomy in reactivity is a critical consideration in synthetic planning.
Figure 3. Competing pathways for nucleophilic attack on a substituted 1,2,5-thiadiazole.
Reductive Ring Cleavage: A Masked 1,2-Diamine
One of the most elegant synthetic applications of the 1,2,5-thiadiazole core is its use as a stable precursor to 1,2-diamines. While the ring is resistant to mild reducing agents, more powerful reagents can achieve a reductive cleavage of the N-S bonds, coupled with desulfurization.[4] This transformation is synthetically valuable, as 1,2-diamines are critical building blocks for many other heterocyclic systems. The thiadiazole can be considered a "masked" or "protected" form of a 1,2-diamine, stable to a variety of conditions under which the free diamine would be reactive.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings (typically 4-6 eq).
-
Solvent: Add anhydrous methanol as the solvent.
-
Substrate Addition: Dissolve the 1,2,5-thiadiazole derivative (1.0 eq) in a small amount of anhydrous methanol and add it dropwise to the stirring suspension of magnesium.
-
Reaction: The reaction is often exothermic. It may be necessary to cool the flask in an ice bath initially. After the initial reaction subsides, allow it to stir at room temperature.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS. The reaction can take several hours to reach completion.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of water. Filter the resulting magnesium salt slurry through a pad of Celite.
-
Extraction & Purification: Concentrate the filtrate to remove methanol. The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated to yield the crude 1,2-diamine, which can be further purified if necessary.
Figure 4. Step-by-step workflow for the reductive ring cleavage of a 1,2,5-thiadiazole to a 1,2-diamine.
Conclusion and Strategic Outlook
The 1,2,5-thiadiazole nucleus presents a compelling case study in chemical design. It is a scaffold defined by a duality of robust, aromatic stability and highly specific, predictable reactivity. This combination is what makes it so valuable to the drug development professional and materials scientist. The core's inherent stability ensures its integrity during complex synthetic routes, while its well-defined reaction pathways—oxidation at sulfur, nucleophilic substitution at halogenated carbons, and reductive ring cleavage—provide a versatile toolkit for molecular elaboration. By understanding these principles not just as a list of reactions, but as the logical outcomes of the ring's electronic structure, researchers are empowered to use the 1,2,5-thiadiazole nucleus with precision and creativity, unlocking its full potential as a truly privileged scaffold.
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Mali, S. N., & Pandey, A. (2022). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening, 25(5), 771-787. 1
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Guarneri, M., et al. (n.d.). Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives. Il Farmaco; Edizione Scientifica. 10
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Merschaert, A., et al. (n.d.). The Ring Opening of 3,4-Dichloro-1,2,5-thiadiazole with Metal Amides. A New Synthesis of 3,4-Disubstituted-1,2,5-thiadiazoles. ResearchGate.
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The Architecture of Discovery: A Technical Guide to Novel Thiadiazole Compounds
A Senior Application Scientist's Perspective on Synthesis, Characterization, and Biological Evaluation
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Foreword: The enduring quest for novel therapeutic agents has consistently led researchers to the versatile scaffold of heterocyclic compounds. Among these, the thiadiazole nucleus, a five-membered aromatic ring containing sulfur and two nitrogen atoms, stands out for its remarkable chemical tractability and diverse pharmacological profile.[1][2][3] This guide is crafted for the hands-on researcher, the inquisitive scientist, and the drug development professional, offering a deep dive into the practical and theoretical considerations of discovering and developing novel thiadiazole-based compounds. We will move beyond mere protocols, delving into the rationale behind experimental choices to foster a deeper understanding of the discovery process.
Section 1: The Thiadiazole Core - A Privileged Scaffold in Medicinal Chemistry
Thiadiazole and its derivatives are fundamental building blocks in the creation of new drugs.[3] The unique electronic and structural characteristics of the thiadiazole ring allow for extensive functionalization, making it a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[1] The inherent aromaticity of the ring system contributes to its in vivo stability, a crucial property for any potential drug candidate.[4][5]
There are four isomers of thiadiazole: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[2][3] While all have been investigated, the 1,3,4-thiadiazole isomer has garnered the most significant attention in medicinal chemistry due to the broad and potent biological activities exhibited by its derivatives.[2][4][6] These activities span a wide therapeutic spectrum, including:
-
Antimicrobial: Exhibiting activity against bacteria, fungi, and even some viruses.[1][6]
-
Anticancer: Demonstrating efficacy against various cancer cell lines through mechanisms like enzyme inhibition and induction of apoptosis.[5][7][8]
-
Anti-inflammatory: Showing promise in modulating inflammatory pathways.[6]
-
Enzyme Inhibition: Acting as potent inhibitors of various enzymes, a key strategy in modern drug design.[9][10]
The subsequent sections of this guide will focus predominantly on the 1,3,4-thiadiazole scaffold, given its prominent role in contemporary drug discovery.
Section 2: Strategic Synthesis of 1,3,4-Thiadiazole Derivatives
The synthesis of the 1,3,4-thiadiazole ring is a well-established yet continually evolving field. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthetic Pathways
The cyclization of thiosemicarbazide derivatives is a cornerstone of 1,3,4-thiadiazole synthesis.[11] This method is efficient and allows for the introduction of diverse substituents.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Thiosemicarbazide
-
Reactant Preparation: Dissolve the chosen aromatic acid and thiosemicarbazide in a suitable solvent.
-
Cyclization: Add a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃), to the reaction mixture.[4][6] The choice of agent can influence reaction time and yield.
-
Reflux: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified 2,5-disubstituted-1,3,4-thiadiazole.[12]
Causality in Experimental Choice: The use of strong dehydrating agents like H₂SO₄ or POCl₃ is crucial for facilitating the intramolecular cyclization by removing the elements of water. The acidic environment also protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the sulfur of the thiosemicarbazide.
Diagram 1: General Synthetic Scheme for 1,3,4-Thiadiazoles
Caption: Synthetic pathway for 2-amino-5-substituted-1,3,4-thiadiazoles.
Advanced and Greener Synthetic Methodologies
Modern synthetic chemistry emphasizes efficiency and sustainability. Microwave-assisted synthesis and green chemistry principles are increasingly being applied to the synthesis of thiadiazole derivatives, offering advantages such as reduced reaction times, higher yields, and minimized environmental impact.[1]
Section 3: Rigorous Characterization of Novel Compounds
The unambiguous determination of the chemical structure of a newly synthesized compound is a cornerstone of scientific integrity. A combination of spectroscopic techniques is employed for this purpose.
Protocol 2: Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional groups. Look for the disappearance of the C=O stretching vibration from the starting carboxylic acid and the appearance of C=N and C-S stretching vibrations characteristic of the thiadiazole ring.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. The disappearance of the -NH₂ and -NH protons of thiosemicarbazide and the appearance of aromatic protons at specific chemical shifts confirm the formation of the ring.[13][14]
-
¹³C NMR: Reveals the number and types of carbon atoms. The characteristic chemical shifts of the two carbons within the 1,3,4-thiadiazole ring are typically observed in the range of 158-165 ppm.[15]
-
-
Mass Spectrometry (MS): Determine the molecular weight of the compound. The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target thiadiazole derivative.[14][16]
Self-Validating System: The data from these techniques should be cross-correlated. For instance, the molecular formula derived from mass spectrometry must be consistent with the number and types of protons and carbons observed in the NMR spectra.
Table 1: Spectroscopic Data for a Representative 1,3,4-Thiadiazole Derivative
| Technique | Observed Data | Interpretation |
| FT-IR (cm⁻¹) | 3253 (N-H), 1610 (C=N), 660 (C-S) | Presence of amine, imine, and carbon-sulfur bonds.[16] |
| ¹H NMR (δ, ppm) | 10.70 (s, 1H, NH), 8.08-7.05 (m, Ar-H) | Confirms the presence of the N-H proton and aromatic protons.[16] |
| ¹³C NMR (δ, ppm) | 165.29, 156.32 (Thiadiazole C), 138.12-121.27 (Aromatic C) | Indicates the presence of the two distinct carbons of the thiadiazole ring and aromatic carbons.[13] |
| ESI-MS (m/z) | 322.2 [M+H]⁺ | Corresponds to the expected molecular weight of the compound.[16] |
Section 4: Unveiling Biological Activity - In Vitro Evaluation
With a confirmed structure, the next critical step is to assess the biological activity of the novel thiadiazole compounds. In vitro assays are the primary tools for this initial screening.
Anticancer Activity Evaluation
A common starting point for anticancer drug discovery is the evaluation of a compound's cytotoxicity against various cancer cell lines.
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.[7][17]
-
Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the synthesized thiadiazole derivatives.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.[7]
Diagram 2: Workflow for In Vitro Anticancer Screening
Caption: High-throughput screening workflow for anticancer activity.
Enzyme Inhibition Assays
Many thiadiazole derivatives exert their therapeutic effects by inhibiting specific enzymes.[9]
Protocol 4: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, inhibitor (thiadiazole compound), and reference inhibitor in an appropriate buffer.[9]
-
Assay Setup: In a 96-well plate, add the buffer, enzyme, and various concentrations of the thiadiazole compound.
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Add the substrate to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction using a suitable stop solution.
-
Detection: Measure the product formation using a spectrophotometer or fluorometer.
-
IC₅₀ Calculation: Determine the IC₅₀ value of the inhibitor.
Table 2: Representative Enzyme Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) |
| Thiadiazole A | VEGFR-2 | 0.024 | Sorafenib | 0.041[18] |
| Thiadiazole B | EGFR | 0.08 | Erlotinib | - |
| Thiadiazole C | α-glucosidase | 1.10 | Acarbose | 11.50[19] |
Section 5: Delving Deeper - Elucidating the Mechanism of Action
Identifying a biologically active compound is only the beginning. Understanding its mechanism of action is crucial for further development.
Cell Cycle Analysis
Anticancer agents often induce cell cycle arrest. Flow cytometry is a powerful technique to investigate this.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the thiadiazole compound at its IC₅₀ concentration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
An accumulation of cells in a particular phase suggests that the compound interferes with the cell cycle at that checkpoint.[18]
Apoptosis Assays
Inducing apoptosis (programmed cell death) is a desirable characteristic of many anticancer drugs.
Protocol 6: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the thiadiazole compound.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.[18]
Diagram 3: Investigating the Anticancer Mechanism of Action
Caption: A multi-faceted approach to elucidating the mechanism of action.
Section 6: The Path Forward - From Bench to Potential Breakthrough
The discovery of a novel thiadiazole compound with promising in vitro activity is a significant milestone. The journey from this point, however, is long and requires a multidisciplinary approach. Further steps include:
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.
-
Pharmacokinetic Profiling (ADMET): Assessing the absorption, distribution, metabolism, excretion, and toxicity of the compound.[5]
-
Lead Optimization: Synthesizing and testing analogs of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.
Conclusion
The discovery of novel thiadiazole compounds is a dynamic and rewarding field of research. By combining strategic synthesis, rigorous characterization, and comprehensive biological evaluation, scientists can unlock the therapeutic potential of this versatile heterocyclic scaffold. This guide has provided a framework for this process, emphasizing the importance of understanding the "why" behind the "how." It is this deeper understanding that transforms routine experimentation into insightful discovery, paving the way for the development of the next generation of life-saving medicines.
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Methodological & Application
Application Notes and Protocols for the Amination of Methyl 1,2,5-Thiadiazole-3-carboxylate to Form Amides
Introduction: The Strategic Importance of 1,2,5-Thiadiazole-3-Carboxamides in Modern Drug Discovery
The 1,2,5-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and unique electronic properties that facilitate critical interactions with biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potential applications as muscarinic agonists for neurological disorders and as kinase inhibitors in oncology.[3][4] The conversion of methyl 1,2,5-thiadiazole-3-carboxylate to its corresponding amides represents a pivotal synthetic step, unlocking access to a vast chemical space of novel therapeutic candidates. The amide bond, a cornerstone of peptide and protein structure, imparts hydrogen bonding capabilities and conformational rigidity, which are essential for molecular recognition and potent biological activity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the efficient synthesis of 1,2,5-thiadiazole-3-carboxamides from this compound. We will explore the underlying chemical principles, from classical thermal aminolysis to modern catalytic approaches, offering field-proven insights to navigate the synthetic challenges associated with this electron-deficient heterocyclic system.
Core Principles: Understanding the Amination of an Electron-Deficient Heterocyclic Ester
The conversion of an ester to an amide is fundamentally a nucleophilic acyl substitution reaction. The reaction proceeds via a tetrahedral intermediate formed by the attack of an amine nucleophile on the electrophilic carbonyl carbon of the ester. The subsequent collapse of this intermediate expels the methoxide leaving group to yield the thermodynamically more stable amide.
However, the direct reaction of a methyl ester with an amine, known as aminolysis, is often a slow process requiring high temperatures. This is due to the relatively poor leaving group ability of the methoxide anion (CH₃O⁻) compared to the incoming amine nucleophile. The 1,2,5-thiadiazole ring, being a potent electron-withdrawing group, exacerbates this challenge by deactivating the carbonyl group towards nucleophilic attack, although it also stabilizes the resulting tetrahedral intermediate.
To overcome these kinetic barriers, several strategies have been developed, ranging from uncatalyzed thermal methods to sophisticated catalytic systems that enhance the electrophilicity of the ester or the nucleophilicity of the amine.
Visualization of the General Reaction Pathway
The following diagram illustrates the general transformation discussed in this guide.
Caption: General workflow for the amidation of this compound.
Experimental Protocols and Methodologies
This section details three distinct, validated approaches for the amination of this compound. The choice of method will depend on the amine's nucleophilicity, steric hindrance, and the desired scale of the reaction.
Protocol 1: Classical Thermal Aminolysis
This method is the most straightforward and is suitable for simple, unhindered primary and secondary amines. The reaction is typically performed neat or in a high-boiling point solvent to achieve the necessary temperatures for the reaction to proceed at a reasonable rate.
Causality: The high temperature provides the necessary activation energy to overcome the kinetic barrier of methoxide elimination from the tetrahedral intermediate. The use of a sealed vessel is crucial when using volatile amines to maintain a sufficient concentration in the reaction mixture.
Experimental Workflow:
Caption: Workflow for the thermal amidation protocol.
Step-by-Step Protocol:
-
To a thick-walled pressure vessel equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add the desired primary or secondary amine (2.0-5.0 eq.). Note: A large excess of the amine can serve as the solvent and drive the equilibrium towards the product.
-
If necessary, add a high-boiling point, inert solvent such as xylene or 1,4-dioxane to ensure homogeneity.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 100-140 °C in an oil bath behind a blast shield.
-
Stir the reaction vigorously for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction vessel to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the excess amine and solvent.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,5-thiadiazole-3-carboxamide.
| Parameter | Recommended Condition | Rationale |
| Temperature | 100-140 °C | To overcome the activation energy for methoxide elimination. |
| Amine Stoichiometry | 2.0-5.0 equivalents | To drive the reaction equilibrium towards the amide product. |
| Solvent | Neat or Xylene | High boiling point allows for necessary reaction temperatures. |
| Reaction Time | 12-48 hours | Aminolysis of unactivated esters is typically a slow process. |
Protocol 2: Lewis Acid-Catalyzed Amidation
For less reactive or sterically hindered amines, a Lewis acid catalyst can significantly accelerate the reaction rate by activating the ester carbonyl group. Iron(III) chloride (FeCl₃) is an inexpensive and effective catalyst for this transformation.[5]
Causality: The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. This allows the reaction to proceed under milder conditions than thermal aminolysis.
Experimental Workflow:
Caption: Workflow for the Lewis acid-catalyzed amidation protocol.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Add an anhydrous, non-coordinating solvent such as toluene or tetrahydrofuran (THF).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous iron(III) chloride (FeCl₃, 0.1 eq.) to the stirred solution.
-
Heat the reaction mixture to 80 °C.
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the pure amide product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous FeCl₃ (10 mol%) | Activates the ester carbonyl, increasing its electrophilicity.[5] |
| Temperature | 80 °C | Milder conditions compared to thermal aminolysis. |
| Amine Stoichiometry | 1.2 equivalents | Near-stoichiometric amounts are sufficient due to catalytic turnover. |
| Atmosphere | Inert (N₂ or Ar) | FeCl₃ is hygroscopic and its catalytic activity can be diminished by moisture. |
Protocol 3: Transition-Metal-Catalyzed Amidation (Nickel-Catalyzed)
Recent advances in catalysis have introduced transition-metal-catalyzed methods for the amidation of unactivated esters, proceeding through a cross-coupling mechanism. Nickel catalysis, in particular, has proven to be robust and versatile.[6]
Causality: The reaction is believed to proceed via oxidative addition of the Ni(0) catalyst into the C(acyl)-O bond of the ester. Subsequent ligand exchange with the amine and reductive elimination yields the amide product and regenerates the active Ni(0) catalyst. This alternative mechanism avoids the formation of a traditional tetrahedral intermediate.
Experimental Workflow:
Caption: Workflow for the Nickel-catalyzed amidation protocol.
Step-by-Step Protocol:
-
Strictly under an inert atmosphere (e.g., in a glovebox): To a vial equipped with a magnetic stir bar, add Ni(cod)₂ (10 mol%), and an N-heterocyclic carbene (NHC) ligand such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (20 mol%).
-
Add this compound (1.0 eq.) and the desired amine (1.5 eq.).
-
Add anhydrous, degassed toluene.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 110-140 °C.
-
Stir the reaction for 12-24 hours. Monitor by GC-MS or LC-MS by taking aliquots under an inert atmosphere.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the nickel catalyst.
-
Rinse the Celite pad with additional ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the resulting residue by flash column chromatography to obtain the desired amide.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Ni(cod)₂ (10 mol%) / IPr (20 mol%) | A robust system for the cross-coupling of unactivated methyl esters.[6] |
| Temperature | 110-140 °C | Required for efficient oxidative addition and reductive elimination steps. |
| Atmosphere | Strictly Inert | The Ni(0) catalyst is highly sensitive to air and moisture. |
| Solvent | Anhydrous, Degassed Toluene | A non-coordinating, high-boiling solvent suitable for Ni-catalysis. |
Safety and Handling Precautions
This compound and its derivatives should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling these compounds.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Hazards: Based on data for structurally related thiadiazole carboxylic acids, these compounds may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Avoid contact with skin and eyes, and do not breathe dust.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
The amination of this compound is a critical transformation for the synthesis of novel, biologically active compounds. While classical thermal aminolysis provides a direct route for simple amines, the electron-deficient nature of the thiadiazole ring often necessitates more advanced synthetic strategies. Lewis acid and transition-metal-catalyzed methods offer milder reaction conditions, broader substrate scope, and improved efficiency, making them powerful tools in the modern drug discovery laboratory. The protocols detailed in this guide provide a validated starting point for researchers to successfully synthesize a diverse library of 1,2,5-thiadiazole-3-carboxamides, paving the way for the discovery of next-generation therapeutics.
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Kumar, A., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 16, 1726-1765. [Link]
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Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. (2024). Chemistry World. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 5. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Search Results Page | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
Application Notes and Protocols for the Use of Thiadiazole Esters in the Preparation of Antifungal Agents
Introduction: The Imperative for Novel Antifungal Scaffolds
The escalating incidence of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global health.[1] Pathogenic fungi, particularly Candida and Aspergillus species, are significant causes of morbidity and mortality, especially in immunocompromised populations.[1] The existing antifungal armamentarium is limited, and resistance to mainstay therapies, such as the azoles, is on the rise.[2] This critical landscape necessitates the exploration of novel chemical scaffolds that can yield potent and selective antifungal agents.
The 1,3,4-thiadiazole ring system has garnered substantial interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] As a bioisostere of the triazole and imidazole moieties found in clinically successful azole antifungals, the thiadiazole scaffold is a rational starting point for the design of new enzyme inhibitors.[1] This guide provides a detailed technical overview, field-proven insights, and validated protocols for the synthesis and evaluation of thiadiazole esters as a promising class of antifungal agents.
Pillar 1: Mechanism of Action - Targeting Fungal Membrane Integrity
The primary mechanism of action for many antifungal thiadiazole derivatives mirrors that of the widely used azole drugs: the inhibition of ergosterol biosynthesis.[1][5] Ergosterol is an essential lipid, analogous to cholesterol in mammals, that governs the fluidity, permeability, and structural integrity of the fungal cell membrane.
The key enzyme in this pathway is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme responsible for the oxidative removal of a methyl group from lanosterol.[2] Thiadiazole derivatives are proposed to inhibit this enzyme, leading to two critical downstream effects:
-
Depletion of Ergosterol: The lack of mature ergosterol disrupts the proper formation and function of the fungal cell membrane.
-
Accumulation of Toxic Intermediates: The buildup of lanosterol and other methylated sterol precursors alters membrane properties and is cytotoxic to the fungal cell.[5]
This disruption ultimately leads to increased membrane permeability, leakage of essential cellular contents, and cessation of fungal growth (fungistatic) or cell death (fungicidal).[5] While CYP51 inhibition is a primary target, some studies suggest that certain thiadiazole derivatives may also exert their effects by disrupting cell wall biogenesis or inducing oxidative stress.[6][7]
Caption: General synthetic workflow for preparing antifungal thiadiazole esters.
Protocol: Synthesis of a 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-yl Ester Derivative
This protocol is adapted from a demonstrated synthetic route for producing 1,3,4-thiadiazole derivatives with potent antifungal activity. [1] Rationale: This three-step synthesis is a robust and well-documented method. The initial reaction forms a key thiosemicarbazide intermediate. The subsequent cyclization using carbon disulfide under basic conditions is an efficient way to construct the 1,3,4-thiadiazole-2-thiol core. [2]The final step involves an S-alkylation reaction with a substituted 2-bromoacetophenone, which introduces the ester-like linkage and allows for structural diversity to probe structure-activity relationships. [1] Materials:
-
4-chlorophenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Substituted 2-bromoacetophenone derivatives
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Methodology:
Step 1: Synthesis of N-(4-chlorophenyl)hydrazinecarbothioamide (Intermediate 1)
-
In a round-bottom flask placed in an ice bath, dissolve 4-chlorophenyl isothiocyanate (10 mmol) in ethanol (50 mL).
-
Slowly add hydrazine hydrate (10 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction completion using TLC.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield Intermediate 1.
Step 2: Synthesis of 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol (Intermediate 2)
-
Suspend Intermediate 1 (8 mmol) in ethanol (40 mL) in a round-bottom flask.
-
Add a solution of NaOH (8 mmol) in water (5 mL).
-
Add carbon disulfide (CS₂) (10 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.
-
After cooling to room temperature, acidify the mixture to pH 5-6 with dilute HCl.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain Intermediate 2.
Step 3: Synthesis of the Final Thiadiazole Ester Derivative (Target Compound)
-
Dissolve Intermediate 2 (5 mmol) in acetone (30 mL) in a round-bottom flask.
-
Add the desired 2-bromoacetophenone derivative (5 mmol) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel to yield the final thiadiazole ester.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) to confirm its structure and purity. [1]
Pillar 3: Antifungal Susceptibility Testing
Evaluating the antifungal potency of newly synthesized compounds is critical. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for determining the Minimum Inhibitory Concentration (MIC). [7][8]The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. [9]
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
Protocol: Broth Microdilution Assay for MIC Determination (CLSI M27-A3 Guideline)
Rationale: Adherence to standardized protocols like CLSI M27-A3 is paramount for generating reproducible and comparable data. [7]This method provides a quantitative measure of a compound's activity, allowing for direct comparison with reference drugs and other novel compounds. RPMI-1640 is the standard medium, and a standardized inoculum size ensures consistency across experiments. [8] Materials:
-
Synthesized thiadiazole ester compounds
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control drug (e.g., Fluconazole)
-
0.5 McFarland turbidity standard
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each thiadiazole ester and the control drug (Fluconazole) in 100% DMSO at a concentration of 100 times the highest desired final concentration.
-
Causality Note: Using a high-concentration stock in DMSO allows for minimal solvent carryover into the final assay wells. The final DMSO concentration should not exceed 1%, as higher levels can inhibit fungal growth. [8]
-
-
Preparation of Microtiter Plates:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the compound stock solution in RPMI-1640 medium. This will create a gradient of drug concentrations across the wells.
-
Typically, this involves adding 100 µL of RPMI to all wells except the first column. Add 200 µL of the highest drug concentration to the first well, then serially transfer 100 µL across the plate.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate (except the sterility control). This brings the total volume in each well to 200 µL and halves the drug concentrations to their final test values.
-
Incubate the plates at 35°C for 24 to 48 hours. [9]
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest drug concentration in which there is no visible growth.
-
For azole-like compounds, the endpoint is often defined as the concentration that causes approximately 50% inhibition of growth compared to the drug-free control well (MIC-2). [9]This can be more accurately determined using a plate reader.
-
Data Presentation and Structure-Activity Relationship (SAR)
Systematic modification of the thiadiazole ester structure allows for the elucidation of key structure-activity relationships, guiding the design of more potent analogues.
Key SAR Insights from Literature:
-
Substitution on the Phenyl Ring: The nature and position of substituents on phenyl rings attached to the thiadiazole core significantly impact activity. For example, the presence of halogens (e.g., chloro, fluoro), particularly at the 2- and 4-positions of a phenyl ring, has been shown to enhance antifungal activity against Candida species. [1]* The Thione-Thiol Tautomerism: The thiol intermediate (Intermediate 2 in the protocol) is crucial. Its sulfur atom provides a nucleophilic site for attaching various side chains, including the ester-like moieties, which is a key step in creating a library of diverse compounds for screening. [1][10] Table 1: Representative Antifungal Activity of Thiadiazole Derivatives
| Compound ID | R Group (Substitution) | Fungal Strain | MIC (µg/mL) | Reference |
| 3l | 2,4-dichlorophenyl | C. albicans ATCC 10231 | 5 | [1] |
| 3l | 2,4-dichlorophenyl | C. krusei ATCC 6258 | 10 | [1] |
| 3k | 2,4-difluorophenyl | C. albicans ATCC 10231 | 10 | [1] |
| 6e | 4-nitrophenyl | C. krusei ATCC 6258 | 0.78 | [2] |
| 6k | 3-nitrophenyl | C. parapsilosis ATCC 22019 | 1.56 | [2] |
| C1 | 2,4-dihydroxyphenyl | C. albicans ATCC 10231 | 8-16 | [7] |
| Fluconazole | (Reference Drug) | C. albicans ATCC 10231 | 1-4 | [1][2] |
Note: The presented MIC values are examples from cited literature and may vary based on specific experimental conditions.
Conclusion and Future Directions
Thiadiazole esters represent a highly promising and adaptable scaffold for the development of novel antifungal agents. Their straightforward synthesis allows for extensive chemical modification, and their primary mechanism of action targets a well-validated fungal pathway. The protocols detailed herein provide a robust framework for the synthesis, characterization, and biological evaluation of these compounds. Future research should focus on optimizing the scaffold to enhance potency against resistant fungal strains, improve pharmacokinetic properties, and explore potential synergistic combinations with existing antifungal drugs.
References
- Title: Thiazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO Source: EBSCO URL
- Title: Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94 Source: Benchchem URL
-
Title: Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents Source: MDPI URL: [Link]
-
Title: Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation Source: ACS Omega URL: [Link]
-
Title: Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents Source: MDPI URL: [Link]
-
Title: Antifungal Susceptibility Testing: A Primer for Clinicians Source: Open Forum Infectious Diseases URL: [Link]
-
Title: Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies Source: ResearchGate URL: [Link]
-
Title: Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms Source: PMC - NIH URL: [Link]
-
Title: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives Source: MDPI URL: [Link]
-
Title: Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies Source: MDPI URL: [Link]
-
Title: Antifungal Susceptibility Testing: Current Approaches Source: Clinical Microbiology Reviews URL: [Link]
-
Title: In vitro antifungal susceptibility testing Source: PubMed URL: [Link]
-
Title: Review on Biological Activities of 1,3,4-Thiadiazole Derivatives Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity Source: Sarcouncil URL: [Link]
-
Title: Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety Source: Bentham Science Publisher URL: [Link]
-
Title: Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies Source: PMC - NIH URL: [Link]
-
Title: SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE Source: World Journal of Pharmaceutical and Medical Research URL: [Link]
-
Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: PMC - NIH URL: [Link]
Sources
- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 1,2,5-Thiadiazole-3-carboxylate Synthesis Yield
Welcome to the dedicated technical support center for the synthesis of Methyl 1,2,5-thiadiazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and professionals in drug development seeking to navigate the intricacies of this synthesis and optimize their product yield. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your experimental outcomes.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The 1,2,5-thiadiazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, imparts unique electronic and steric properties to molecules. However, the synthesis of its derivatives can present challenges, including low yields and the formation of impurities. This guide provides a comprehensive resource to address these common issues and improve the efficiency and reproducibility of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of 1,2,5-Thiadiazole-3-carboxylic Acid (Precursor)
-
Question: My synthesis of the precursor, 1,2,5-thiadiazole-3-carboxylic acid, from the hydrolysis of 1,2,5-thiadiazole-3,4-dicarbonitrile is resulting in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the hydrolysis of the dinitrile precursor are a common hurdle. Several factors can contribute to this issue:
-
Incomplete Hydrolysis: The conversion of both nitrile groups to carboxylic acids may not be going to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material and any partially hydrolyzed intermediates.
-
Suboptimal Reaction Conditions: The temperature and concentration of the acid or base used for hydrolysis are critical.
-
Temperature: While heating is necessary to drive the hydrolysis, excessively high temperatures can lead to decarboxylation of the desired product. A controlled heating profile is recommended.
-
Reagent Concentration: The concentration of the hydrolyzing agent (e.g., hydrochloric acid or sodium hydroxide) should be carefully optimized. Too low a concentration may result in incomplete reaction, while too high a concentration can promote side reactions.
-
-
Side Reactions: The 1,2,5-thiadiazole ring is susceptible to cleavage under harsh conditions.[1] Strong nucleophilic or oxidative conditions can lead to ring-opening, reducing the yield of the desired carboxylic acid.[1]
-
Issue 2: Low Yield in the Esterification of 1,2,5-Thiadiazole-3-carboxylic Acid
-
Question: I am struggling to convert 1,2,5-thiadiazole-3-carboxylic acid to its methyl ester. My yields are consistently poor. What can I do?
-
Answer: The esterification of heteroaromatic carboxylic acids can be challenging. Here are the primary reasons for low yields and corresponding troubleshooting strategies:
-
Equilibrium Limitations (Fischer Esterification): The Fischer esterification, a common method involving an alcohol and an acid catalyst, is a reversible reaction.[2] To drive the equilibrium towards the product, you can:
-
Use a Large Excess of Methanol: Using methanol as the solvent ensures it is in large excess, pushing the reaction forward.[2]
-
Remove Water: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent.
-
-
Inefficient Acid Chloride Formation: If you are using the thionyl chloride method to first form the acyl chloride, incomplete conversion is a likely culprit.
-
Anhydrous Conditions: Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Stoichiometry: While theoretically one equivalent of thionyl chloride is needed, using a slight excess (1.1-1.5 equivalents) can ensure complete conversion of the carboxylic acid.[4]
-
-
Substrate Reactivity: The electron-withdrawing nature of the 1,2,5-thiadiazole ring can decrease the nucleophilicity of the carboxylic acid, making it less reactive. More forcing conditions (higher temperatures, longer reaction times) or a more reactive esterification reagent may be necessary.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating a pure sample of this compound. What are the common impurities and how can I remove them?
-
Answer: Purification can be complicated by the presence of unreacted starting materials or side products.
-
Unreacted Carboxylic Acid: If the esterification is incomplete, you will have the starting carboxylic acid in your crude product. This can typically be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
Side Products from Ring Cleavage: If harsh reaction conditions were used, you might have impurities resulting from the degradation of the thiadiazole ring. These can be complex mixtures and may require column chromatography on silica gel for effective separation.
-
Residual Catalyst: If an acid catalyst was used, it must be thoroughly removed during the workup by washing with water and a base.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for synthesizing the 1,2,5-thiadiazole-3-carboxylic acid precursor?
-
A1: A common and effective method is the reaction of diaminomaleonitrile with thionyl chloride to produce 1,2,5-thiadiazole-3,4-dicarbonitrile, followed by controlled hydrolysis to the dicarboxylic acid and subsequent selective mono-decarboxylation.[1][5] Careful control of the hydrolysis and decarboxylation temperatures is key to maximizing the yield of the mono-acid.[1]
-
-
Q2: Which esterification method is generally preferred for this substrate: Fischer esterification or the acid chloride route?
-
A2: Both methods have their merits. The Fischer esterification is simpler to perform but is an equilibrium-limited reaction.[2] The acid chloride route, involving initial treatment with thionyl chloride followed by the addition of methanol, often provides higher yields as it is an irreversible process.[6] However, it requires stricter anhydrous conditions and handling of the corrosive thionyl chloride.[6]
-
-
Q3: How can I monitor the progress of the esterification reaction?
-
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[2] The carboxylic acid starting material is typically more polar than the ester product, so it will have a lower Rf value on a silica gel TLC plate. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression.
-
-
Q4: What are the key safety precautions to take during this synthesis?
-
A4: Thionyl chloride is a corrosive and moisture-sensitive reagent that releases toxic HCl gas upon contact with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reactions should be performed under an inert atmosphere to prevent exposure to moisture.
-
Experimental Protocols
The synthesis of this compound can be approached in two main stages.
Stage 1: Synthesis of 1,2,5-Thiadiazole-3,4-dicarboxylic Acid
This protocol is adapted from the synthesis of related thiadiazole dicarboxylic acids.[1][5]
Materials:
-
Diaminomaleonitrile
-
Thionyl chloride (SOCl₂)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Synthesis of 3,4-Dicyano-1,2,5-thiadiazole: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diaminomaleonitrile in an excess of thionyl chloride (a molar ratio of SOCl₂ to diaminomaleonitrile between 3:1 and 5:1 is recommended).[5]
-
Heat the mixture to reflux (approximately 75-80 °C) for 4-6 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Hydrolysis to the Dipotassium Salt: To the crude 3,4-dicyano-1,2,5-thiadiazole, cautiously add a solution of potassium hydroxide in water. Heat the mixture to 90 °C for 2 hours, or until the evolution of ammonia gas ceases.[5]
-
Acidification to 1,2,5-Thiadiazole-3,4-dicarboxylic Acid: Cool the resulting solution containing the dipotassium salt of 1,2,5-thiadiazole-3,4-dicarboxylic acid to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.[5]
-
The precipitated 1,2,5-thiadiazole-3,4-dicarboxylic acid can be collected by filtration, washed with cold water, and dried.
Stage 2, Method A: Fischer Esterification of 1,2,5-Thiadiazole-3-carboxylic Acid
This protocol assumes the selective mono-decarboxylation of the dicarboxylic acid has been achieved to yield 1,2,5-thiadiazole-3-carboxylic acid.
Materials:
-
1,2,5-Thiadiazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 1,2,5-thiadiazole-3-carboxylic acid in a large excess of anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Stage 2, Method B: Esterification via Acid Chloride Formation
Materials:
-
1,2,5-Thiadiazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Anhydrous dichloromethane (DCM) or toluene
-
Triethylamine (optional, as an acid scavenger)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 1,2,5-thiadiazole-3-carboxylic acid in anhydrous DCM or toluene.
-
Add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solid dissolves.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude 1,2,5-thiadiazole-3-carbonyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add anhydrous methanol (1.5-2.0 equivalents). If desired, triethylamine (1.1 equivalents) can be added to scavenge the HCl produced.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as described in Method A.
Data Presentation
| Parameter | Fischer Esterification | Acid Chloride Method |
| Reagents | Carboxylic acid, excess methanol, cat. H₂SO₄ | Carboxylic acid, SOCl₂, methanol |
| Conditions | Reflux, 4-8 h | 0 °C to reflux (acid chloride), 0 °C to RT (esterification) |
| Advantages | Simpler setup, fewer hazardous reagents | Higher yielding, irreversible |
| Disadvantages | Equilibrium-limited, may require water removal | Requires strict anhydrous conditions, uses corrosive SOCl₂ |
| Typical Yield | 60-80% (with optimization) | >85% |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic for Low Esterification Yield
Caption: Troubleshooting flowchart for low esterification yield.
References
-
Organic Chemistry Portal. (2021). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,5-thiadiazoles. [Link]
- Google Patents. (2020).
-
MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. [Link]
-
PMC. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
-
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
PMC. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]
- Google Patents. (1977). US4062860A - Process for preparing 3,4-dicyano-1,2,5-thiadiazole.
-
Indian Academy of Sciences. (1982). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazoly. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
PMC. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. [Link]
-
ResearchGate. (2003). Reactions of 1,2,5‐thiadiazole 1,1‐dioxide derivatives with nitrogenated nucleophiles. Part 1—Addition of amines and amides to 3,4‐diphenyl‐1,2,5‐thiadiazole 1,1‐dioxide. [Link]
-
Acta Physico-Chimica Sinica. (2012). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. [Link]
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Technical Support Center: Synthesis of Thiadiazole Carboxylates
Welcome to the technical support center for the synthesis of thiadiazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing these valuable heterocyclic compounds. Thiadiazole carboxylates are key scaffolds in medicinal chemistry, but their synthesis is often plagued by competing reaction pathways that can diminish yields and complicate purification.
This document provides in-depth troubleshooting guides, protocols, and mechanistic explanations to help you anticipate and resolve common side reactions, thereby optimizing your synthetic outcomes.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues encountered during the synthesis of 1,3,4-thiadiazole carboxylates, particularly from thiosemicarbazide precursors. Each entry is structured in a question-and-answer format to directly tackle experimental challenges.
Q1: My reaction is producing a significant amount of a 1,2,4-triazole byproduct. How can I favor the formation of the 1,3,4-thiadiazole?
Answer:
This is the most common side reaction, arising from the competitive cyclization of the acylthiosemicarbazide intermediate. The outcome is highly dependent on the reaction's pH.
Mechanistic Insight: The acylthiosemicarbazide intermediate has two key nucleophilic sites for intramolecular cyclization: the sulfur atom and the N4-nitrogen.
-
Acidic Conditions (Desired Pathway): Under acidic conditions, the N4-nitrogen is protonated, reducing its nucleophilicity. The more nucleophilic sulfur atom then attacks the carbonyl carbon, leading to the desired 1,3,4-thiadiazole ring after dehydration.[1][2]
-
Alkaline Conditions (Side Reaction): In a basic medium, the N4-nitrogen is deprotonated and becomes a potent nucleophile. It readily attacks the carbonyl carbon, leading to the formation of a 1,2,4-triazole-3-thiol derivative.[1][3]
Troubleshooting Steps:
-
Verify and Control Reaction pH: Ensure your reaction medium is acidic. The most common and effective cyclizing agents are strong acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[2][4][5]
-
Choice of Cyclizing Agent: If one acid gives poor selectivity, try another. PPA is often effective and can act as both catalyst and solvent. Methane sulfonic acid is another potent dehydrating agent that promotes high yields of the thiadiazole.[6]
-
Temperature Optimization: While higher temperatures can accelerate the reaction, they can also promote side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and selectivity.
-
Purification Strategy: If the formation of the triazole isomer is unavoidable, the two products can often be separated by column chromatography on silica gel, exploiting their polarity differences. The spectral characteristics are also distinct; for instance, the chemical shifts for the ring protons in ¹H NMR are different for the triazole and thiadiazole isomers.[7]
DOT Diagram: Competing Cyclization Pathways
Caption: Competing cyclization pathways based on pH.
Q2: I'm observing a byproduct with a mass corresponding to an oxadiazole. What's causing this and how can I prevent it?
Answer:
The formation of a 1,3,4-oxadiazole is a common side reaction when your synthesis starts from an acylhydrazine and a sulfur source. It results from a competitive cyclization where the carbonyl oxygen attacks the electrophilic carbon instead of the intended sulfur nucleophile.[2]
Mechanistic Insight: This side reaction is prevalent when the sulfurating agent is inefficient or when the reaction conditions inadvertently favor the oxygen's nucleophilic attack. The intermediate formed can cyclize via either the oxygen or sulfur atom.
Troubleshooting Steps:
-
Use a Potent Thionating Agent: The choice of sulfur source is critical. For converting diacylhydrazines or similar precursors, Lawesson's reagent is highly effective and generally provides cleaner reactions with higher yields of the thiadiazole compared to agents like P₄S₁₀.[2][6]
-
One-Pot Synthesis from Carboxylic Acids: A reliable method involves the one-pot synthesis from a carboxylic acid and thiosemicarbazide using a reagent like propylphosphonic anhydride (T3P). While this can still produce a small amount (3-5%) of the oxadiazole byproduct, it is often easily removed by recrystallization or chromatography.[8]
-
Control Reaction Temperature: Lowering the reaction temperature may favor the desired pathway by reducing the energy available for the competing oxadiazole formation. Monitor progress with TLC to avoid incomplete reactions.
Q3: My final product is the thiadiazole carboxylic acid instead of the intended ester. What causes this hydrolysis?
Answer:
Ester hydrolysis is a frequent issue given that the synthesis of the thiadiazole ring often requires strongly acidic (or sometimes basic) conditions and elevated temperatures. The carboxylate ester is susceptible to cleavage under these harsh conditions.[9][10]
Troubleshooting Steps:
-
Milder Cyclizing Agents: If hydrolysis is severe, consider moving away from concentrated sulfuric acid. Polyphosphoric acid (PPA) or methane sulfonic acid can sometimes achieve cyclization under conditions that are less prone to hydrolyzing the ester.
-
Reduce Reaction Time and Temperature: The extent of hydrolysis is a function of both time and temperature. Use TLC to monitor the disappearance of the starting material and stop the reaction as soon as it is complete to minimize the ester's exposure to harsh conditions.
-
Modify the Work-up Procedure: During work-up, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly but carefully, keeping the temperature low (e.g., in an ice bath) to prevent heat- and pH-driven hydrolysis.
-
Post-Synthesis Esterification: An alternative strategy is to perform the cyclization on the corresponding carboxylic acid to form the thiadiazole carboxylic acid, and then esterify this product in a subsequent step under milder conditions (e.g., using Fischer esterification with alcohol and a catalytic amount of acid, or by converting the acid to an acyl chloride followed by reaction with an alcohol).
Q4: I'm losing my carboxylate group entirely during the reaction or workup. What causes this decarboxylation?
Answer:
Certain thiadiazole carboxylic acids are inherently unstable and prone to decarboxylation (loss of CO₂), particularly 5-amino-1,3,4-thiadiazole-2-carboxylic acid and its derivatives.[11][12] This process can be accelerated by heat and specific pH conditions.[13]
Mechanistic Insight: The decarboxylation often proceeds through the zwitterionic form of the molecule, where the carboxylate is negatively charged and a ring nitrogen is protonated. This electronic arrangement facilitates the elimination of CO₂.[11][14]
Troubleshooting Steps:
-
Strict Temperature Control: Avoid excessive heating during both the reaction and the work-up. If possible, conduct the cyclization at the lowest effective temperature.
-
Avoid Prolonged Acidic Conditions: While acid is needed for cyclization, prolonged heating in acid can promote decarboxylation. Minimize reaction time.
-
Synthesize as a Salt: In some cases, synthesizing the lithium salt of the thiadiazole carboxylate can provide a more stable intermediate that can be used directly in subsequent reactions, such as amide couplings, thus bypassing the isolation of the potentially unstable free acid.[13]
-
Alternative Synthetic Route: If decarboxylation is unavoidable, consider a synthetic strategy where the carboxylate group (or a precursor) is introduced after the thiadiazole ring has been formed.
Frequently Asked Questions (FAQs)
Q: What are the best general conditions for synthesizing 2-amino-1,3,4-thiadiazole-5-carboxylates?
A: A widely used and effective method is the cyclocondensation of thiosemicarbazide with a carboxylic acid (or its derivative like an acyl chloride or ester) in a strong acid medium.[4][15] Concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly employed as the dehydrating/cyclizing agents.[5] Careful control of temperature and reaction time is crucial to maximize yield and minimize side reactions like hydrolysis or decarboxylation.
Q: How do I choose the right cyclizing agent?
A: The choice depends on your substrate's stability and the specific transformation:
-
Concentrated H₂SO₄: Very strong and effective, but can lead to charring, hydrolysis, or decarboxylation with sensitive substrates.[5]
-
Polyphosphoric Acid (PPA): Excellent dehydrating agent that often gives cleaner reactions and higher yields. It can be viscous and difficult to stir at room temperature.[6]
-
Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent, often used with carboxylic acids. It's highly reactive and requires careful handling.[15]
-
Methane Sulfonic Acid: A strong acid that can be used as a dehydrating agent, often resulting in high purity products.[6]
Q: What are the recommended purification techniques?
A:
-
Recrystallization: This is the preferred method if a suitable solvent system can be found, as it is efficient for removing minor impurities and can yield highly pure material. Ethanol or aqueous ethanol is often a good starting point.[16]
-
Column Chromatography: Essential for separating the desired thiadiazole from structurally similar byproducts like 1,2,4-triazoles or 1,3,4-oxadiazoles. A gradient elution with hexane-ethyl acetate or dichloromethane-methanol is typically effective.[13]
-
Acid-Base Extraction: If your product has basic (e.g., an amino group) or acidic (e.g., a free carboxylic acid) handles, an aqueous acid-base workup can be very effective at removing neutral impurities.
Data Summary
The following table summarizes the influence of key reaction parameters on the outcome of the cyclization of acylthiosemicarbazides.
| Parameter | Condition | Favored Product | Common Side Product(s) | Reference(s) |
| pH / Catalyst | Strong Acid (H₂SO₄, PPA) | 1,3,4-Thiadiazole | Hydrolysis, Decarboxylation | [1],[2] |
| Alkaline (NaOH, KOH) | 1,2,4-Triazole | - | [1],[3] | |
| Thionating Agent | Lawesson's Reagent | 1,3,4-Thiadiazole | - | [6],[2] |
| P₄S₁₀ | 1,3,4-Thiadiazole | 1,3,4-Oxadiazole, Byproducts | [6] | |
| Temperature | Moderate (e.g., 80-100 °C) | 1,3,4-Thiadiazole | Incomplete Reaction | [1] |
| High (>120 °C) | 1,3,4-Thiadiazole | Decarboxylation, Degradation | [11],[13] |
Experimental Protocols
Protocol: Acid-Catalyzed Synthesis of Ethyl 5-Aryl-1,3,4-thiadiazole-2-carboxylate
This protocol describes a general procedure for the synthesis of a thiadiazole carboxylate from an aryl carboxylic acid and ethyl 2-hydrazinyl-2-thioxoacetate, using POCl₃ as the cyclizing agent. It is designed to minimize triazole and oxadiazole formation.
DOT Diagram: Experimental Workflow
Caption: Workflow for thiadiazole carboxylate synthesis.
Materials:
-
Aryl carboxylic acid (1.0 eq)
-
Ethyl 2-hydrazinyl-2-thioxoacetate (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (3-5 eq)
-
Ice, Saturated sodium bicarbonate (NaHCO₃) solution, Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl carboxylic acid (1.0 eq).
-
Addition of Reagents: Carefully add phosphorus oxychloride (3-5 eq) to the flask at room temperature. Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Slowly add ethyl 2-hydrazinyl-2-thioxoacetate (1.1 eq) to the mixture portion-wise, ensuring the temperature does not rise significantly.
-
Cyclization: After the addition is complete, slowly allow the mixture to warm to room temperature, then heat it to reflux (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:7 ethyl acetate:hexane). The reaction is typically complete within 3-5 hours when the starting materials are no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiadiazole carboxylate.
References
- BenchChem. (2025). avoiding common pitfalls in thiadiazole synthesis.
- Spinelli, D., et al. (n.d.). Studies on decarboxylation reactions. 3. Micellar catalysis in the decarboxylation of 5-amino-1,3,4-thiadiazole-2-carboxylic acid. Journal of Organic Chemistry.
- Joule, J. A., & Mills, K. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
- Connect Journals. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- ResearchGate. (2025). Synthesis of 1,3,4-Thiadiazoles: Review.
- Spinelli, D., et al. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. Journal of Heterocyclic Chemistry.
- Yang, S. J., et al. (n.d.).
- SBQ. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- Noto, R., et al. (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
- BenchChem. (2025).
- National Institutes of Health. (n.d.). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety.
- SBQ. (n.d.). Synthesis of 1,3,4-thiadiazole from acetyl chloride and thiosemicarbazide.
- ISRES. (n.d.). Thiadiazoles and Their Properties.
- National Institutes of Health. (n.d.).
- Pharmedico Publishers. (n.d.). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential.
- Semantic Scholar. (n.d.). 302.
- Petrow, V., et al. (1958). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed).
- Parmar, K. C., & Umrigar, N. H. (2017). Review article on synthesis of 1,3,4-thiadiazole derivatives and it's biological activity. Journal of Chemical and Pharmaceutical Research.
- Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
- Chem Help ASAP. (2020).
- ResearchGate. (n.d.). ChemInform Abstract: 1,3,4-Thiadiazole.
- ResearchGate. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Arkivoc. (2018). Formation of thiadiazole, thiadiazine, thiadiazepine and pyrazole derivatives in the reaction of 2,4-disubstituted thiosemicarbazides with tetracyanoethylene.
- ACS Publications. (n.d.). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters.
- ResearchGate. (n.d.).
- Hu, Y., et al. (2014).
- MDPI. (2021).
- National Institutes of Health. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold.
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Navigating the Regiochemical Landscape of Thiadiazole Synthesis: A Technical Support Guide
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the fine art of thiadiazole synthesis. This guide is designed to move beyond rudimentary protocols, offering in-depth insights into controlling the regioselectivity of your reactions. Here, we dissect common experimental challenges, provide evidence-based solutions, and equip you with the knowledge to confidently navigate the synthesis of these crucial heterocyclic scaffolds.
Section 1: Troubleshooting Guide - Common Issues in Regioselective Thiadiazole Synthesis
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to provide direct and actionable advice to get your synthesis back on track.
Poor Regioselectivity in 1,2,4-Thiadiazole Synthesis
Question: I am attempting to synthesize an unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazole via the oxidative dimerization of a thioamide, but I am obtaining a mixture of the desired product and the symmetrical 3,5-diaryl-1,2,4-thiadiazole. How can I improve the regioselectivity?
Answer: This is a common challenge when employing oxidative dimerization of a single thioamide, which inherently favors the formation of symmetrical products. To achieve a regioselective synthesis of unsymmetrical 3,5-disubstituted-1,2,4-thiadiazoles, a strategy involving the reaction of two different precursors is necessary.
A robust method involves the base-mediated tandem thioacylation of amidines with dithioesters.[1] The regioselectivity is dictated by the sequential addition of the reagents. The reaction proceeds via an initial nucleophilic attack of the amidine onto the dithioester, followed by an intramolecular dehydrogenative N-S bond formation.[1]
Key Factors Influencing Regioselectivity:
-
Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are crucial for promoting the intramolecular cyclization over competing side reactions. Weaker bases may only yield the acyclic intermediate.[2]
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) are generally preferred as they can facilitate the formation of the necessary intermediates.[1]
-
Reaction Temperature: These reactions can often be performed at room temperature, which helps to minimize side product formation.[2]
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for improving 1,2,4-thiadiazole regioselectivity.
Unexpected Isomer Formation in 1,3,4-Thiadiazole Synthesis from Thiosemicarbazides
Question: I am trying to synthesize a 2-amino-5-substituted-1,3,4-thiadiazole from a thiosemicarbazide derivative, but I am isolating a significant amount of the corresponding 2-amino-1,3,4-oxadiazole. What determines the reaction pathway?
Answer: The formation of either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole from a thiosemicarbazide intermediate is a classic example of competitive intramolecular cyclization. The outcome is highly dependent on the choice of the cyclizing agent and the reaction conditions.[3][4]
-
Dehydrating Agents Favor Oxadiazole Formation: Reagents that strongly favor the elimination of water, such as EDC·HCl in DMSO, will promote the formation of the 2-amino-1,3,4-oxadiazole.[5]
-
Desulfurizing/Dehydrating Agents for Thiadiazole Synthesis: To favor the formation of the 2-amino-1,3,4-thiadiazole, a reagent that can facilitate both dehydration and desulfurization is required. A common and effective system is p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine (TEA) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).[5]
Influence of Reaction Parameters on Cyclization Pathway:
| Parameter | Condition Favoring 1,3,4-Thiadiazole | Condition Favoring 1,3,4-Oxadiazole | Rationale |
| Cyclizing Agent | p-TsCl/TEA | EDC·HCl | p-TsCl can activate both the sulfur and oxygen atoms for cyclization, while EDC·HCl primarily acts as a dehydrating agent.[5] |
| Solvent | Polar aprotic (e.g., NMP) | Polar aprotic (e.g., DMSO) | The polarity of the solvent can influence the stability of the transition states leading to each product. |
| Temperature | Room temperature to moderate heating | Often requires heating | Higher temperatures can sometimes favor the thermodynamically more stable product, which may vary depending on the substituents. |
Difficulty in Separating Regioisomers
Question: My reaction has produced a mixture of thiadiazole regioisomers that are very difficult to separate by standard column chromatography. What alternative purification strategies can I employ?
Answer: Separating regioisomers with similar polarities is a frequent challenge. When standard silica gel chromatography fails, a multi-pronged approach is often necessary.
Advanced Purification Techniques:
-
Solvent System Optimization for TLC and Column Chromatography:
-
Explore Different Solvent Polarities and Selectivities: Don't limit yourself to hexane/ethyl acetate. Experiment with solvent systems from different selectivity groups, such as toluene/acetone or dichloromethane/methanol.[6][7] Sometimes, the addition of a small amount of a third solvent (e.g., acetic acid or triethylamine) can significantly improve separation.[8]
-
Preparative TLC: For small-scale separations, preparative thin-layer chromatography can be a powerful tool to resolve closely running spots.[8]
-
-
Fractional Crystallization:
-
This technique relies on slight differences in the solubility of the regioisomers in a particular solvent.
-
Procedure:
-
Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent.
-
Slowly cool the solution to allow for the less soluble isomer to crystallize out first.
-
Filter the crystals and analyze the purity of both the solid and the mother liquor by TLC or NMR.
-
Repeat the process with different solvents or solvent mixtures to optimize the separation.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Both normal-phase and reverse-phase HPLC can offer superior resolution compared to standard column chromatography. Chiral stationary phases can even be used to separate enantiomers of chiral thiadiazole derivatives.[9]
-
Characterization to Confirm Isomer Identity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between regioisomers. The chemical shifts and coupling patterns of the protons and carbons on and adjacent to the thiadiazole ring will be distinct for each isomer. Two-dimensional NMR techniques like COSY and HMBC can provide definitive structural assignments.[10][11]
-
Mass Spectrometry (MS): While regioisomers have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ, providing clues to their structure.[12][13]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and regiochemistry.[2][5][14]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the principles and practices of regioselective thiadiazole synthesis.
Q1: What is the underlying principle of regioselectivity in the Huisgen 1,3-dipolar cycloaddition for synthesizing 1,2,3-thiadiazoles?
A1: The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. In the context of thiadiazole synthesis, it typically involves the reaction of a nitrile sulfide with a dipolarophile. The regioselectivity of this reaction is governed by Frontier Molecular Orbital (FMO) theory.[15][16]
The reaction occurs through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one reactant with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemical outcome is determined by the combination of atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[15]
Caption: FMO control of regioselectivity in Huisgen cycloaddition.
Q2: How can I regioselectively synthesize 4,5-disubstituted 1,2,3-thiadiazoles using the Hurd-Mori reaction?
A2: The Hurd-Mori reaction, which involves the cyclization of α-substituted hydrazones with thionyl chloride, is a classic method for synthesizing 1,2,3-thiadiazoles.[17][18] The regioselectivity, i.e., the position of the substituents at C4 and C5, is primarily determined by the substitution pattern of the starting ketone.
The reaction proceeds via an intermediate that undergoes cyclization. The regiochemical outcome is often parallel to the relative rate of enolization of the two α-carbons in the parent ketone.[19] Therefore, by carefully choosing a ketone with one enolizable α-position, you can achieve high regioselectivity.
Q3: What are the key considerations for achieving a regioselective synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from acyl hydrazides?
A3: A highly effective and regioselective method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acyl hydrazides with alkyl 2-(methylthio)-2-thioxoacetates.[20][21]
The proposed mechanism involves the initial formation of a hydrazinyl intermediate, which then undergoes a regioselective cyclization. The choice of solvent and acid catalyst plays a crucial role in directing the reaction towards the desired thiadiazole product over the corresponding oxadiazole.[20][21] For instance, conducting the reaction in water with p-toluenesulfonic acid (p-TSA) as the catalyst has been shown to favor the formation of the 1,3,4-thiadiazole.[21]
Section 3: Experimental Protocols
The following are detailed, step-by-step protocols for key regioselective thiadiazole syntheses. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted-1,2,4-Thiadiazole
This protocol is adapted from the work of Ila and coworkers for the synthesis of unsymmetrical 3,5-disubstituted-1,2,4-thiadiazoles.[1]
Materials:
-
Amidine hydrochloride (1.0 eq)
-
Dithioester (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride (2.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add the amidine hydrochloride (1.0 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of the dithioester (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
This is a generalized procedure and requires careful handling of thionyl chloride.[22]
Step 1: Preparation of the Semicarbazone
-
Dissolve the starting ketone (1.0 eq) in ethanol.
-
Add a solution of semicarbazide hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) in water.[22]
-
Reflux the mixture for 1-4 hours, monitoring the reaction progress by TLC until the starting ketone is consumed.[22]
-
Cool the reaction mixture to room temperature and collect the precipitated semicarbazone by filtration.
-
Wash the collected solid with cold water and dry thoroughly.[22]
Step 2: Cyclization with Thionyl Chloride
-
Suspend the dried semicarbazone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dioxane under an inert atmosphere.[22]
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (2.0-5.0 eq) dropwise to the cooled suspension, ensuring the temperature is maintained at 0 °C.[22]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). In some cases, gentle heating or reflux may be necessary.[22]
-
Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).[22]
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[22]
-
Purify the crude product by column chromatography or crystallization.
References
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Yang, S.-J. et al. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. J. Org. Chem.77 , 11486-11496 (2012). Available at: [Link]
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Santhosh, C. et al. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. J. Org. Chem.88 , 11486–11496 (2023). Available at: [Link]
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Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R. & Sadashiva, M. P. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry88 , 11486–11496 (2023). Available at: [Link]
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Yang, S.-J. et al. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry77 , 11486-11496 (2012). Available at: [Link]
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Antony, P. M., Chakravarthy, A. S. J. & Ila, H. Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry89 , 4453–4460 (2024). Available at: [Link]
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Hosny, M. A., El-Sayed, T. H. & El-Sawi, E. A. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry9 , 1276-1287 (2012). Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl vs. Ethyl 1,2,5-Thiadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, the 1,2,5-thiadiazole scaffold is a privileged heterocycle, valued for its metabolic stability and unique electronic properties.[1][2] The carboxylate functionality at the 3-position serves as a critical synthetic handle for the elaboration of more complex molecular architectures. The choice between a methyl or ethyl ester at this position, while seemingly minor, can have significant implications for the reactivity, and ultimately the synthetic strategy employed.
This guide provides an in-depth, objective comparison of the reactivity of methyl 1,2,5-thiadiazole-3-carboxylate and ethyl 1,2,5-thiadiazole-3-carboxylate. While direct, side-by-side kinetic studies for these specific molecules are not extensively reported in the literature, this comparison is grounded in well-established principles of organic chemistry, supported by experimental data from analogous systems. We will delve into the subtle yet impactful differences in their electronic and steric profiles, and how these differences manifest in common synthetic transformations crucial for drug discovery programs.
Core Physicochemical Properties: A Tale of Two Esters
The fundamental differences in reactivity between the methyl and ethyl esters of 1,2,5-thiadiazole-3-carboxylic acid are rooted in the intrinsic properties of the methyl and ethyl groups themselves.
| Property | Methyl Group (-CH₃) | Ethyl Group (-CH₂CH₃) | Impact on Reactivity |
| Steric Hindrance | Minimal | Moderate | The smaller size of the methyl group presents less steric hindrance to the approach of nucleophiles at the carbonyl carbon, generally leading to faster reaction rates.[3][4] |
| Inductive Effect (+I) | Weakly electron-donating | More strongly electron-donating than methyl | The greater electron-donating nature of the ethyl group can slightly increase electron density at the carbonyl carbon, marginally reducing its electrophilicity and potentially slowing down nucleophilic attack.[5][6] |
| Leaving Group Ability | Methoxide (CH₃O⁻) is a slightly better leaving group than ethoxide (CH₃CH₂O⁻) | Ethoxide is a slightly poorer leaving group than methoxide | In reactions where the alkoxide is expelled, the slightly better leaving group ability of methoxide can contribute to faster reaction rates. |
Comparative Reactivity in Key Synthetic Transformations
The interplay of steric and electronic effects dictates the relative reactivity of our two target molecules in a variety of common synthetic transformations.
Hydrolysis: Unmasking the Carboxylic Acid
The hydrolysis of the ester to the parent carboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification):
This is an irreversible process that proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[7][8]
Caption: Base-catalyzed ester hydrolysis workflow.
-
Reactivity Prediction: this compound is expected to undergo saponification at a slightly faster rate than its ethyl counterpart.
-
Causality: The dominant factor here is steric hindrance. The smaller methyl group allows for a more facile approach of the hydroxide nucleophile to the carbonyl carbon. While the ethyl group is more electron-donating, which slightly deactivates the carbonyl group, this electronic effect is generally outweighed by the steric effect in this type of reaction. Studies on the hydrolysis of other esters, such as alkyl lactates, have shown that ethyl esters react more slowly than methyl esters.[9]
Acid-Catalyzed Hydrolysis:
This is a reversible reaction, and the equilibrium can be driven towards the products by using a large excess of water.[7][10]
Caption: Acid-catalyzed ester hydrolysis workflow.
-
Reactivity Prediction: Similar to base-catalyzed hydrolysis, the methyl ester is anticipated to hydrolyze faster than the ethyl ester.
-
Causality: The reasoning remains the same: the reduced steric bulk of the methyl group facilitates the nucleophilic attack of water on the protonated carbonyl.
Amidation: Forging the Amide Bond
The conversion of esters to amides is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities and the modulation of physicochemical properties.
Caption: Amidation of an ester.
-
Reactivity Prediction: this compound will generally react more readily with amines to form the corresponding amide than the ethyl ester.
-
Causality: The rate of amidation is highly sensitive to steric hindrance at the electrophilic carbonyl center. The less encumbered nature of the methyl ester allows for a more efficient approach of the amine nucleophile. This is particularly true for bulkier amines.
Reduction: Accessing the Primary Alcohol
Reduction of the ester functionality provides access to the corresponding primary alcohol, a valuable intermediate for further synthetic manipulations.
Caption: Two-step reduction of an ester to a primary alcohol.
-
Reactivity Prediction: The difference in reactivity between the methyl and ethyl esters in reductions with powerful reducing agents like lithium aluminum hydride (LiAlH₄) is likely to be minimal.
-
Causality: Strong reducing agents like LiAlH₄ are highly reactive and less sensitive to subtle steric and electronic differences. The rate-determining step is typically the initial attack of the hydride, and while the methyl ester might react slightly faster in theory, in practice, both reactions are usually rapid and proceed to completion under standard conditions.
Experimental Protocols
The following are generalized, yet detailed, protocols for the synthesis of the parent carboxylic acid and its subsequent esterification to the methyl and ethyl esters. These protocols are based on established synthetic methodologies for thiadiazole derivatives.
Protocol 1: Synthesis of 1,2,5-Thiadiazole-3-carboxylic Acid
This protocol is adapted from general methods for the synthesis of thiadiazole carboxylic acids.[11][12]
Step 1: Synthesis of 1,2,5-Thiadiazole-3,4-dicarbonitrile
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add diaminomaleonitrile (1.0 eq) to the flask.
-
Carefully add thionyl chloride (excess, e.g., 10 eq) to the flask.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 1,2,5-Thiadiazole-3-carboxylic Acid
-
Dissolve the 1,2,5-thiadiazole-3,4-dicarbonitrile (1.0 eq) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2,5-thiadiazole-3-carboxylic acid.
Protocol 2: Fischer Esterification to Methyl and Ethyl 1,2,5-Thiadiazole-3-carboxylate
This protocol is a standard Fischer esterification procedure.[10][13][14]
-
To a round-bottom flask, add 1,2,5-thiadiazole-3-carboxylic acid (1.0 eq).
-
Add an excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester), which will also serve as the solvent.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 3-5 drops).
-
Heat the reaction mixture to reflux for 4-8 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by column chromatography on silica gel.
Conclusion
The choice between methyl and ethyl 1,2,5-thiadiazole-3-carboxylate as a synthetic intermediate is a nuanced one, guided by the specific requirements of the synthetic route.
-
This compound is the more reactive of the two in nucleophilic substitution reactions such as hydrolysis and amidation. This is primarily due to the lower steric hindrance of the methyl group. For reactions where a high rate of conversion is desired, or when using sterically demanding nucleophiles, the methyl ester is the superior choice.
-
Ethyl 1,2,5-thiadiazole-3-carboxylate , while slightly less reactive, may offer advantages in situations where a more controlled reaction is needed or where the methyl ester proves to be too labile under certain conditions. The differences in reactivity are generally subtle but can be exploited to achieve desired synthetic outcomes.
For drug development professionals, understanding these reactivity profiles is crucial for process optimization, impurity profiling, and the overall efficiency of a synthetic campaign. While this guide provides a robust framework based on established chemical principles, it is always recommended to perform small-scale pilot reactions to determine the optimal conditions for a specific transformation.
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A Comparative Guide to Thiadiazole Synthesis: Benchmarking Novel Methods Against Established Routes
Introduction: The Enduring Significance of the Thiadiazole Nucleus
The thiadiazole scaffold, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its inherent electronic properties, metabolic stability, and capacity for diverse functionalization have cemented its status as a "privileged" structure in drug discovery. Thiadiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] This guide provides an in-depth technical comparison of established and novel synthetic methodologies for accessing this vital heterocyclic core, with a focus on providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in their synthetic endeavors.
Established Routes: The Workhorses of Thiadiazole Synthesis
For decades, the synthesis of thiadiazoles has been dominated by a few reliable, yet often harsh, methodologies. These routes typically involve the cyclization of linear precursors and have been instrumental in the development of a vast library of thiadiazole-containing compounds.
From Thiosemicarbazides: A Classic Approach to 1,3,4-Thiadiazoles
One of the most common and versatile methods for the synthesis of 2-amino- or 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or their corresponding thiosemicarbazones.[3] The choice of cyclizing agent is critical and dictates the final substitution pattern.
-
Mechanism Rationale: The general mechanism involves the activation of the carbonyl group of the acylthiosemicarbazide (formed in situ or pre-synthesized) by a dehydrating agent, typically a strong acid like sulfuric acid or phosphorus oxychloride. This facilitates intramolecular nucleophilic attack by the sulfur atom, followed by dehydration to yield the aromatic 1,3,4-thiadiazole ring. The use of phosphorus oxychloride is particularly common for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from a mixture of a carboxylic acid and a thiosemicarbazide derivative.[4]
-
Oxidative Cyclization of Thiosemicarbazones: An alternative approach involves the oxidative cyclization of thiosemicarbazones, often using reagents like ferric chloride (FeCl₃).[5] This method is particularly useful for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. The oxidant facilitates the removal of two hydrogen atoms, promoting the formation of the N-S bond and subsequent aromatization.[5][6][7][8]
The Rise of Novel Methodologies: A Paradigm Shift Towards Greener and More Efficient Syntheses
In recent years, the principles of green chemistry have spurred the development of innovative methods for thiadiazole synthesis that offer significant advantages over traditional approaches, including reduced reaction times, higher yields, and the use of less hazardous reagents.
Microwave-Assisted Synthesis: Accelerating a Classic Transformation
Microwave irradiation has emerged as a powerful tool in organic synthesis, and its application to thiadiazole formation is no exception. By utilizing microwave energy, reaction times can be dramatically reduced from hours to mere minutes, often with a concurrent increase in product yield.[9][10]
-
Causality of Enhancement: Microwave heating is a result of the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional oil baths. This localized and efficient energy transfer can overcome activation energy barriers more effectively, thus accelerating the rate of reaction. For the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids in the presence of a dehydrating agent, microwave irradiation can significantly shorten the time required for the cyclodehydration step.[11]
Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for thiadiazole synthesis. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures.
-
Mechanistic Insight: These extreme conditions created during cavitation can enhance mass transfer and accelerate chemical reactions. In the context of thiadiazole synthesis, ultrasound has been shown to promote reactions with higher yields and purity in shorter reaction times compared to conventional methods, often under milder conditions and sometimes even in the absence of a solvent.[12][13][14]
One-Pot Syntheses and Reusable Catalysts: Towards Sustainable Chemistry
Modern synthetic strategies increasingly focus on atom economy and sustainability. One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, are highly desirable. Furthermore, the use of reusable catalysts minimizes waste and reduces costs.
-
Exemplary Innovation: A notable example is the one-pot synthesis of 3,5-disubstituted-1,2,4-thiadiazoles from nitriles and thioamides mediated by molecular iodine.[15][16] This method avoids the need for pre-functionalized starting materials and offers a straightforward route to unsymmetrically substituted thiadiazoles. Additionally, the development of reusable catalysts, such as NiFe₂O₄ nanoparticles, for the synthesis of thiazole and thiadiazole scaffolds represents a significant step towards truly green and sustainable chemical processes.[17][18]
Comparative Analysis: Performance Metrics of Thiadiazole Synthesis Methods
To provide a clear and objective comparison, the following tables summarize key performance indicators for the synthesis of representative 1,3,4- and 1,2,4-thiadiazole derivatives using both established and novel methodologies.
Table 1: Comparison of Synthesis Methods for 1,3,4-Thiadiazole Derivatives
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 4-chlorobenzoic acid, thiosemicarbazide | POCl₃, reflux | 4-6 hours | 75 | [19] |
| Microwave Irradiation | Substituted benzoic acid, thiosemicarbazide | POCl₃, DMF, H₂SO₄ (cat.), 300 W | 3 minutes | 85-90 | [11] |
| Ultrasound Irradiation | Thiosemicarbazide, substituted benzoic acid | H₂SO₄ (cat.), sonication | 1.5-2.5 hours | 75-80 | [11] |
| I₂-mediated Oxidative Cyclization | Substituted aldehyde, thiosemicarbazide | I₂, K₂CO₃, 1,4-dioxane, 80 °C | 1-4.5 hours | 85-99 | [6][8] |
Table 2: Comparison of Synthesis Methods for 1,2,4-Thiadiazole Derivatives
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) | Reference |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temp, 10-30 min | 85-95 | [20] |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85 | [15][16][20] |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temp, 5-10 min | 70-90 | [20] |
| One-pot, Solvent-Free from Amides | Primary amides | Lawesson's reagent, TBHP | Solvent-free, 80-120 °C | 80-95 | [21] |
Experimental Protocols
To ensure the reproducibility and practical application of the discussed methodologies, detailed, step-by-step experimental protocols for key synthesis routes are provided below.
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles[11]
-
In a beaker, combine the substituted benzoic acid (0.01 M) and thiosemicarbazide (0.10 M).
-
Add phosphorus oxychloride (25 mL) and dissolve the solids in a minimal amount of dimethylformamide (10 mL).
-
Carefully add 10 drops of concentrated sulfuric acid while stirring.
-
Cover the beaker with a watch glass, placing a funnel in the opening.
-
Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, using a pulse rate of 30 seconds.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles from Nitriles and Thioamides[15][16]
-
To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (5 mL) in a sealed tube, add iodine (1.5 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Workflows
To further elucidate the discussed synthetic strategies, the following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and workflows.
Caption: Conventional synthesis of 1,3,4-thiadiazoles from thiosemicarbazides.
Caption: Streamlined workflow for microwave-assisted thiadiazole synthesis.
Caption: One-pot synthesis of 1,2,4-thiadiazoles from nitriles and thioamides.
Conclusion and Future Outlook
The synthesis of thiadiazoles has undergone a significant evolution, moving from classical, often strenuous, methods to more efficient, rapid, and environmentally benign approaches. While established routes starting from thiosemicarbazides remain valuable for their versatility, novel techniques such as microwave and ultrasound-assisted synthesis offer compelling advantages in terms of reaction time and yield, aligning with the growing demand for sustainable chemical practices. The development of one-pot procedures and the use of reusable catalysts are further pushing the boundaries of efficiency and green chemistry in this field.
For researchers and professionals in drug development, the choice of synthetic method will depend on a variety of factors, including the desired substitution pattern, scalability, and available resources. This guide has provided a comparative framework and the necessary experimental data to aid in this decision-making process. As research continues, we can anticipate the emergence of even more sophisticated and sustainable methods for the synthesis of this indispensable heterocyclic scaffold, further empowering the discovery of novel therapeutics and advanced materials.
References
Sources
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- 5. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 7. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
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- 11. nanobioletters.com [nanobioletters.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
